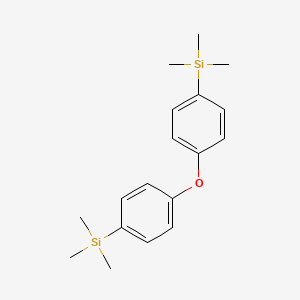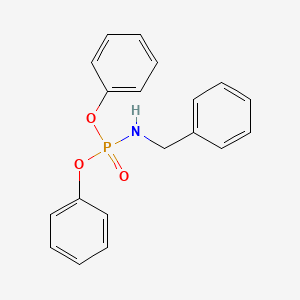
1,1-Dimethyl-4-(P-tolyl)semicarbazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1-Dimethyl-4-(P-tolyl)semicarbazide is an organic compound with the molecular formula C10H15N3O It is a semicarbazide derivative, characterized by the presence of a semicarbazide functional group attached to a p-tolyl group
準備方法
Synthetic Routes and Reaction Conditions
1,1-Dimethyl-4-(P-tolyl)semicarbazide can be synthesized through a one-pot two-step approach. The first step involves the formation of a carbamate from bis(2,2,2-trifluoroethyl) carbonate or 2,2,2-trifluoroethylchloroformate and a primary or secondary amine. The second step involves the interaction of the carbamate with hydrazine to yield the semicarbazide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial applications, ensuring good yield and purity.
化学反応の分析
Types of Reactions
1,1-Dimethyl-4-(P-tolyl)semicarbazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced to form different reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
科学的研究の応用
1,1-Dimethyl-4-(P-tolyl)semicarbazide has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to introduce the semicarbazide motif into molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of agrochemicals and other industrial products.
作用機序
The mechanism of action of 1,1-Dimethyl-4-(P-tolyl)semicarbazide involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit ethylene production in carnation flowers during natural senescence by preventing the accumulation of abscisic acid . This suggests that the compound exerts its effects through the modulation of hormone-related processes.
類似化合物との比較
Similar Compounds
- 1,1-Dimethyl-4-(O-tolyl)semicarbazide
- 1,1-Dimethyl-4-(M-tolyl)semicarbazide
- 4-Phenyl-1-(P-tolyl)semicarbazide
- 1-Phenyl-4-(O-tolyl)semicarbazide
- 1-Phenyl-4-(M-tolyl)semicarbazide
Uniqueness
1,1-Dimethyl-4-(P-tolyl)semicarbazide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to inhibit ethylene production in plants, for example, sets it apart from other semicarbazide derivatives .
特性
CAS番号 |
19102-42-2 |
|---|---|
分子式 |
C10H15N3O |
分子量 |
193.25 g/mol |
IUPAC名 |
1-(dimethylamino)-3-(4-methylphenyl)urea |
InChI |
InChI=1S/C10H15N3O/c1-8-4-6-9(7-5-8)11-10(14)12-13(2)3/h4-7H,1-3H3,(H2,11,12,14) |
InChIキー |
SRSHORSCGVISMG-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)NC(=O)NN(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


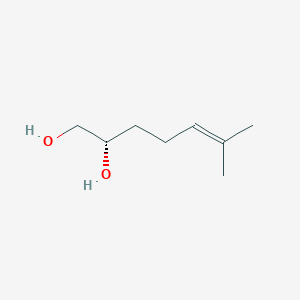


![2,2-Diphenyl-N-[2,2,2-trichloro-1-({[(2-methoxyphenyl)amino]carbonothioyl}amino)ethyl]acetamide](/img/structure/B11945155.png)


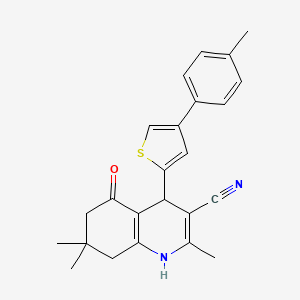
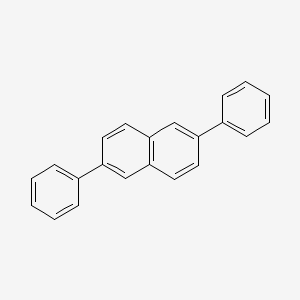
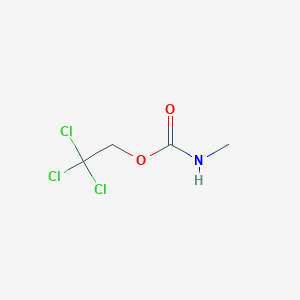
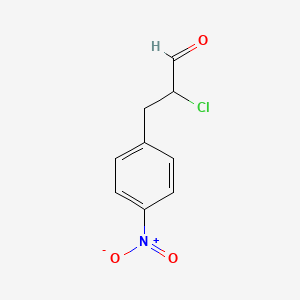
![4-{[(2-Methoxyanilino)carbonyl]amino}benzoic acid](/img/structure/B11945181.png)
